A benzophenanthridine alkaloid evaluated as a kinase-inhibitor.
Chelerythrine is a natural product found in Corydalis ternata, Zanthoxylum simulans, and other organisms with data available.
Chelerythrine is a benzophenanthridine alkaloid extracted from the plant Greater celandine (Chelidonium majus). It is a potent, selective, and cell-permeable protein kinase C inhibitor.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Chelerythrine
CAS No.: 34316-15-9
Cat. No.: VC21320260
Molecular Formula: C21H18NO4+
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34316-15-9 |
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Molecular Formula | C21H18NO4+ |
Molecular Weight | 348.4 g/mol |
IUPAC Name | 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |
Standard InChI | InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 |
Standard InChI Key | LLEJIEBFSOEYIV-UHFFFAOYSA-N |
Canonical SMILES | C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 |
Chemical Properties and Structural Characteristics
Chelerythrine (C₂₁H₁₈NO₄⁺) is a benzophenanthridine alkaloid with a molecular weight of 348.37192 and a distinct molecular structure that contributes to its biological activities. This compound exists in two conformational states: a positively charged iminium form and an uncharged pseudo-base form, which influences its interactions with biological targets .
Physical and Chemical Properties
Chelerythrine presents as a light yellow to dark orange solid with specific physical properties that aid in its identification and characterization. The comprehensive physical and chemical attributes of chelerythrine are summarized in the following table:
Property | Value |
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Molecular Formula | C₂₁H₁₈NO₄⁺ |
Molecular Weight | 348.37192 |
CAS Number | 34316-15-9 |
Melting Point | 195-205°C |
Boiling Point | 496.37°C (estimated) |
Density | 1.2985 (estimated) |
Refractive Index | 1.5614 (estimated) |
Physical State | Solid |
Color | Light Yellow to Dark Orange |
Stability | Hygroscopic |
LogP | -0.401 (estimated) |
This compound demonstrates limited solubility in various solvents, including chloroform, dimethyl sulfoxide (DMSO), and methanol. For optimal preservation, chelerythrine should be stored in a desiccated environment at -20°C to maintain its structural integrity and biological activity .
Structural Characteristics
The unique structural features of chelerythrine, particularly its benzophenanthridine skeleton, contribute significantly to its biological activities. The compound's ability to exist in both charged and uncharged forms enables it to interact with various cellular targets and penetrate biological membranes. The pseudo-base form appears colorless, while its salts exhibit a yellow coloration in aqueous solutions and demonstrate fluorescent properties .
Natural Sources and Isolation
Chelerythrine occurs naturally in several plant species, primarily within the Papaveraceae family. The compound has been successfully isolated and identified from multiple botanical sources.
Primary Botanical Sources
This alkaloid is predominantly found in the following plants:
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Chelidonium majus (greater celandine): The most well-documented source of chelerythrine, where it is present in significant concentrations .
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Zanthoxylum clava-herculis: Contains chelerythrine in various plant tissues .
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Zanthoxylum rhoifolium: Another important source of this bioactive compound .
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Zanthoxylum simulans: The roots contain extractable quantities of chelerythrine .
Isolation and Purification
The extraction and purification of chelerythrine from plant material involves several methodological approaches. One established purification technique involves crystallization from chloroform upon the addition of methanol. This process allows for the separation of the pure alkaloid from other plant constituents. The structural distinction between the colorless pseudo-base and the yellow-colored salts facilitates identification during the purification process .
Mechanisms of Action
Chelerythrine exhibits diverse biological activities through multiple cellular mechanisms. Its interactions with various molecular targets explain its broad spectrum of pharmacological effects.
Protein Kinase C Inhibition
A primary mechanism of action for chelerythrine is its potent and selective inhibition of protein kinase C (PKC). Research demonstrates that chelerythrine acts as a competitive inhibitor with respect to the phosphate acceptor but shows non-competitive inhibition with respect to adenosine triphosphate (ATP). Its PKC inhibitory activity has been measured with an IC₅₀ value of 660 nM, indicating significant potency .
This inhibitory effect on PKC contributes to many of chelerythrine's biological activities, including its anti-inflammatory and anticancer properties. The compound's ability to penetrate cell membranes enhances its effectiveness as a PKC inhibitor in cellular systems .
Modulation of Calcium Homeostasis
Studies have revealed that chelerythrine inhibits sarco/endoplasmic reticulum calcium ATPase (SERCA) activity, disrupting cellular calcium homeostasis. This inhibition leads to accumulation of calcium ions in the cytoplasm, followed by forced calcium influx into mitochondria. The resulting high mitochondrial calcium concentration alters normal mitochondrial function, triggering apoptotic signaling pathways .
Additionally, chelerythrine negatively regulates plasma membrane calcium ATPase (PMCA), further compromising the cell's ability to maintain calcium balance and contributing to eventual cell death .
Interaction with Apoptotic Pathways
Chelerythrine demonstrates significant pro-apoptotic activity through multiple mechanisms:
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It inhibits the binding of BclXL to pro-apoptotic proteins Bax and Bad (IC₅₀ = 1.5 μM), promoting apoptosis initiation .
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In triple-negative breast cancer cells, chelerythrine induces apoptosis characterized by nuclear fragmentation and chromatin condensation .
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The compound activates mitogen-activated protein kinase (MAPK) pathways independent of its PKC inhibition, further contributing to its apoptotic effects .
Modulation of Inflammatory Signaling Pathways
Chelerythrine influences several key inflammatory signaling pathways:
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It activates nuclear factor erythroid 2-related factor 2 (Nrf2), which reduces nuclear translocation of nuclear factor kappa-B (NF-κB) p65, thereby suppressing inflammation .
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The compound alters p38 MAPK activities, affecting inflammatory responses .
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These modulations collectively contribute to reduced expression of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) .
Anticancer Properties
Chelerythrine exhibits significant anticancer activity across multiple cancer types, with particularly noteworthy effects against triple-negative breast cancer.
Effects on Triple-Negative Breast Cancer
Research has demonstrated that chelerythrine selectively inhibits the growth of triple-negative breast cancer (TNBC) cell lines compared to non-TNBC cell lines. When treated with 5 μM chelerythrine, multiple TNBC cell lines showed significant reduction in cell growth in a time-dependent manner .
The selective anti-proliferative effect of chelerythrine on TNBC cells has been confirmed through various experimental approaches:
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In vitro cell proliferation assays
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Colony formation assays
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In vivo xenograft assays
These findings suggest that chelerythrine or similar protein kinase C inhibitors may represent promising therapeutic options for TNBC tumors, which currently lack targeted treatment strategies .
Role of PKN2 in Chelerythrine's Anticancer Activity
Investigations have revealed that protein kinase N2 (PKN2), a subtype of protein kinase C, is highly expressed in TNBC cell lines. Knockdown experiments targeting PKN2 in TNBC cells demonstrated inhibited colony formation and reduced xenograft growth, indicating that PKN2 is essential for TNBC cell survival .
These findings suggest that PKN2 may be the specific molecular target mediating chelerythrine's selective activity against TNBC. This provides important insights into both the mechanism of action of chelerythrine and potential targeted approaches for TNBC treatment .
Antibacterial and Antiviral Activities
Chelerythrine demonstrates significant antimicrobial properties against various pathogens, supporting its potential applications in infectious disease management.
Antibacterial Effects
Chelerythrine exhibits potent antibacterial activity against several human pathogens, including Staphylococcus aureus. Its effectiveness has gained particular attention amid the growing concern of antibiotic-resistant bacteria .
The antibacterial mechanism of chelerythrine involves multiple actions:
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Disruption of bacterial cell walls
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Disruption of cell membranes
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Inhibition of bacterial growth
These combined effects contribute to bacterial cell death, making chelerythrine a compound of interest for developing novel antibacterial agents .
Antiviral Properties
Research has revealed promising antiviral activities of chelerythrine against various viral pathogens:
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It effectively inhibits West Nile Virus (WNV) replication without affecting cell viability. Quantitative RT-PCR evaluations showed significantly decreased viral RNA release in chelerythrine-treated infected cells .
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Chelerythrine demonstrates activity against plant viruses, particularly Tobacco Mosaic Virus (TMV). At a concentration of 0.5 mg/mL, chelerythrine showed superior anti-TMV effects compared to other tested alkaloids .
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Recent studies suggest potential applications in COVID-19 treatment due to its broad-spectrum antiviral properties and anti-inflammatory activities that could address both viral replication and cytokine storm concerns .
Applications in Inflammatory Conditions
Chelerythrine's anti-inflammatory properties make it a compound of interest for various inflammatory conditions, particularly those affecting the respiratory system.
Pulmonary Inflammation and Fibrosis
Studies have demonstrated that chelerythrine significantly ameliorates pathological injuries in the lungs by suppressing pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α induced by lipopolysaccharides. The compound's modulation of the NF-κB pathway represents a critical mechanism for its anti-inflammatory effects .
Additionally, chelerythrine has shown efficacy in alleviating bleomycin-induced pulmonary fibrosis through activation of the Nrf2/ARE signaling pathway. This activation leads to:
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Reduced expression of alpha-smooth muscle actin (α-SMA), fibronectin, and transforming growth factor-beta (TGF-β)
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Increased expression of Nrf2, heme oxygenase-1 (HO-1), and quinone oxidoreductase (NQO1)
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Upregulated levels of superoxide dismutase (SOD) and glutathione (GSH)
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Decreased levels of hydroxyproline (HP) and 4-hydroxynonenal (4-HNE)
These findings suggest potential therapeutic applications for chelerythrine in respiratory conditions characterized by inflammation and fibrosis.
Effects on Renal-Vascular System
Chelerythrine demonstrates significant effects on the renal-vascular system that may have therapeutic implications for conditions affecting kidney function.
Renal-Vascular Protective Effects
Several studies have confirmed chelerythrine's significant impact on renal arteries, particularly its ability to inhibit the vasoconstriction effect of angiotensin II (Ang II). Research has demonstrated that chelerythrine at 1 μM concentration can attenuate myogenic vasoconstriction of the renal afferent arteriole in a dose-dependent manner in rat models .
Additional studies have reported that chelerythrine significantly reduces:
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